molecular formula C13H16FN3O3S B2601474 N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797897-09-6

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2601474
CAS No.: 1797897-09-6
M. Wt: 313.35
InChI Key: RRILKGRALNTHCA-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxyethyl chain, and a pyrazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through a halogenation reaction.

    Methoxyethyl Chain Introduction:

    Pyrazole Ring Formation: The pyrazole ring is then constructed through a cyclization reaction involving appropriate precursors.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through a sulfonation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-N′-(2-thiazolyl)urea: This compound shares the fluorophenyl group but differs in its urea and thiazole moieties.

    4F-3-methyl-α-PVP: Another fluorophenyl-containing compound with different structural features.

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a fluorophenyl group, methoxyethyl chain, and pyrazole sulfonamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3S/c1-17-9-12(7-15-17)21(18,19)16-8-13(20-2)10-4-3-5-11(14)6-10/h3-7,9,13,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRILKGRALNTHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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